2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, a tetramethylphenyl group, and a tetrahydrochromene core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves multiple steps, starting with the preparation of the fluorophenoxy and tetramethylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with varying functional groups .
Scientific Research Applications
2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
- 3-[(4-amino-2-fluorophenoxy)methyl]benzonitrile
Uniqueness
What sets 2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C27H27FN2O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-amino-4-[4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C27H27FN2O3/c1-14-16(3)24(17(4)15(2)21(14)13-32-19-10-8-18(28)9-11-19)25-20(12-29)27(30)33-23-7-5-6-22(31)26(23)25/h8-11,25H,5-7,13,30H2,1-4H3 |
InChI Key |
QIAPZOVHNWPTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)F)C)C)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C |
Origin of Product |
United States |
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